(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features a unique stereochemistry, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves stereoselective reactions. One common method is the reductive amination of 1-hydroxy-1-phenylpropan-2-one using methylamine in the presence of a suitable catalyst such as platinum or palladium . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the stereoselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of catalysts and solvents is critical to maintaining the stereoselectivity and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines .
Scientific Research Applications
(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a ligand in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Metaraminol: A related compound with similar structural features but different pharmacological properties.
Phenylpropanolamine: Another structurally similar compound used in different therapeutic applications.
Uniqueness
(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL stands out due to its unique stereochemistry and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H13F2NO2 |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1 |
InChI Key |
MEEKLVVMEKPWBO-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)F)N)O |
Origin of Product |
United States |
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